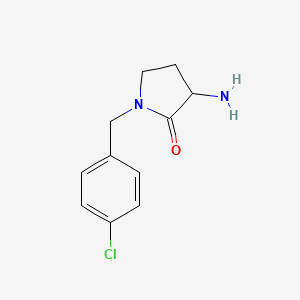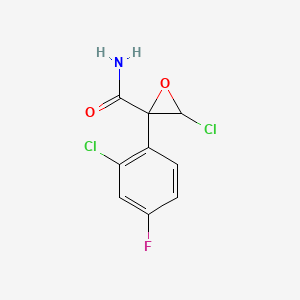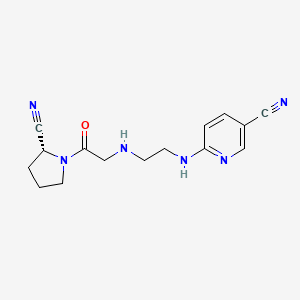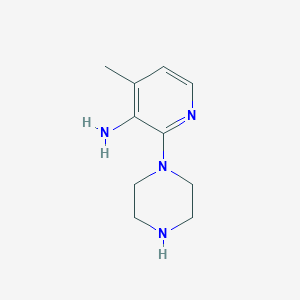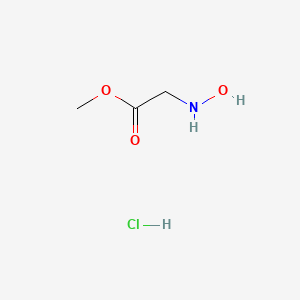
Methyl hydroxyglycinate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Methyl hydroxyglycinate hydrochloride, also known as Glycine methyl ester hydrochloride , is a chemical compound with the molecular formula C₃H₈ClNO₂.
- It appears as white crystalline powder or crystals and has a melting point of approximately 175°C (decomposition).
- The compound is hygroscopic, meaning it readily absorbs moisture from the environment.
- Its chemical structure consists of glycine (aminoacetic acid) with a methyl group (CH₃) attached to the amino group (NH₂).
Vorbereitungsmethoden
- There are two main synthetic routes for producing glycine methyl ester hydrochloride:
Glycine as a starting material:
Chloroacetic acid as a starting material:
Analyse Chemischer Reaktionen
- Glycine methyl ester hydrochloride can undergo various reactions, including esterification, hydrolysis, and substitution.
- Common reagents include hydrogen chloride, ethanol, and ammonia.
- Major products include glycine methyl ester itself and intermediates for the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis: Glycine methyl ester hydrochloride is used to synthesize peptides in aqueous media, providing a green method for peptide formation.
Cyclophosphazene Compounds: It serves as a precursor for cyclophosphazene compounds with amino acid esters as side groups.
Intermediate in Pesticide Synthesis: It is an intermediate in the production of insecticides such as pyrethroids.
Pharmaceutical Industry: Used as a raw material in pharmaceutical synthesis.
Wirkmechanismus
- The exact mechanism of action for glycine methyl ester hydrochloride depends on its specific application. For example:
- In peptide synthesis, it acts as a protecting group for amino acids during peptide bond formation.
- In pesticide synthesis, it contributes to the overall structure and activity of the final compound.
Vergleich Mit ähnlichen Verbindungen
- Glycine methyl ester hydrochloride is unique due to its role as an intermediate in both peptide synthesis and pesticide production.
- Similar compounds include other amino acid esters, but their specific applications and properties may differ.
Eigenschaften
Molekularformel |
C3H8ClNO3 |
|---|---|
Molekulargewicht |
141.55 g/mol |
IUPAC-Name |
methyl 2-(hydroxyamino)acetate;hydrochloride |
InChI |
InChI=1S/C3H7NO3.ClH/c1-7-3(5)2-4-6;/h4,6H,2H2,1H3;1H |
InChI-Schlüssel |
BJHUTFUJFVBEAW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CNO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-5-iodo-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12849214.png)
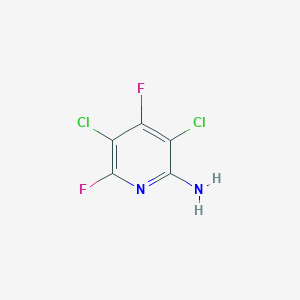
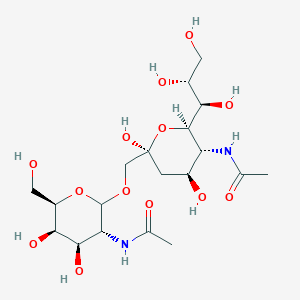
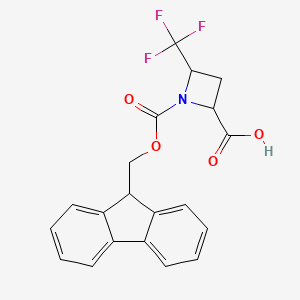
![6-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849245.png)
![(3aR,4R,6R,11aR,Z)-10-(Hydroxymethyl)-6-methyl-3-methylene-2,7-dioxo-2,3,3a,4,5,6,7,11a-octahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B12849257.png)
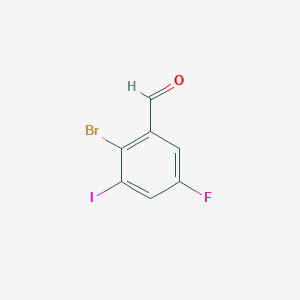
![4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid](/img/structure/B12849266.png)
![4-(Benzyloxy)-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12849267.png)
